

An In-Depth Technical Guide to 1,3-Dimyristin-d5

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Compound of Interest

Compound Name: 1,3-Dimyristoyl-glycerol-d5

Cat. No.: B15558116

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,3-Dimyristin-d5, a deuterated lipid of significant interest in biomedical research and drug development. This document details its physical and chemical characteristics, provides a representative synthesis methodology, outlines its primary application as an internal standard in mass spectrometry-based lipidomics, and explores its role as an activator of Protein Kinase C alpha (PKC α).

Core Chemical Properties

1,3-Dimyristin-d5 is the deuterated analogue of 1,3-Dimyristin, a diacylglycerol. The incorporation of five deuterium atoms on the glycerol backbone provides a distinct mass shift, making it an invaluable tool for quantitative analysis in complex biological matrices.

Quantitative Data Summary

The following tables summarize the key quantitative data for 1,3-Dimyristin-d5 and its non-deuterated counterpart for comparative purposes.

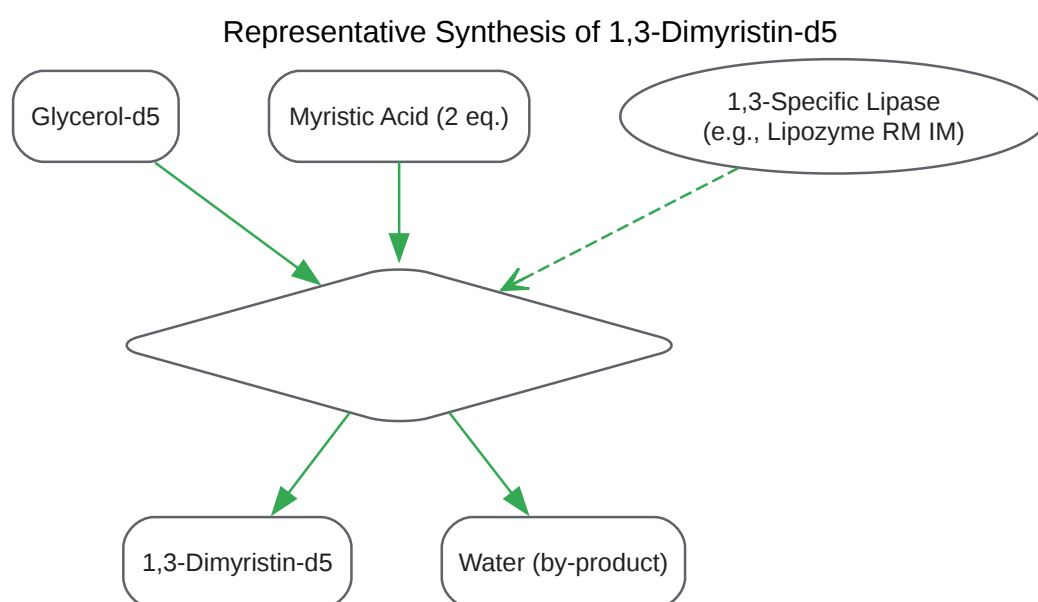
Property	1,3-Dimyristin-d5	Reference(s)
Molecular Formula	C ₃₁ H ₅₅ D ₅ O ₅	[1][2]
Molecular Weight	517.84 g/mol	[1][2]
CAS Number	1246523-63-6	[1]
Physical State	Solid (assumed, based on non-deuterated form)	
Storage Temperature	-20°C	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Property	1,3-Dimyristin (Non-deuterated)	Reference(s)
Molecular Formula	C ₃₁ H ₆₀ O ₅	
Molecular Weight	512.8 g/mol	
CAS Number	7770-09-4	
Physical State	Crystalline solid	
Storage Temperature	-20°C	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	DMF: 20 mg/mL, DMSO: 5 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 0.25 mg/mL	

Synthesis of 1,3-Dimyristin-d5

While specific, proprietary synthesis protocols for commercially available 1,3-Dimyristin-d5 are not publicly disclosed, a representative synthesis can be conceptualized based on established methods for deuterated lipid synthesis. A common approach involves the enzymatic esterification of a deuterated glycerol backbone with myristic acid.

A plausible synthetic route is the direct esterification of glycerol-d5 with myristic acid using a 1,3-specific lipase in a solvent-free system. This method offers high regioselectivity and is environmentally favorable.



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A representative enzymatic synthesis pathway for 1,3-Dimyristin-d5.

Experimental Protocols

The primary application of 1,3-Dimyristin-d5 is as an internal standard for the accurate quantification of diacylglycerols in biological samples using liquid chromatography-mass spectrometry (LC-MS).

General Protocol for Quantification of Diacylglycerols in Plasma

This protocol provides a general framework for the extraction and analysis of diacylglycerols from plasma samples.

1. Sample Preparation and Lipid Extraction:

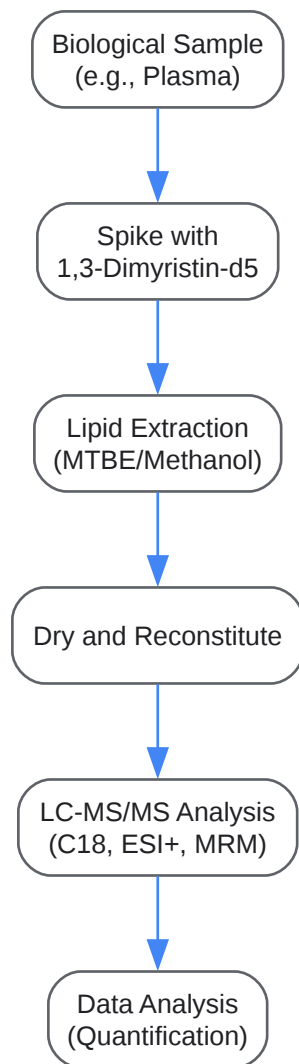
- Thaw plasma samples on ice.
- To 50 μ L of plasma, add a known amount of 1,3-Dimyristin-d5 (e.g., 100 ng) in a suitable solvent.
- Add ice-cold methyl tert-butyl ether (MTBE) and methanol in a 10:3 ratio.
- Vortex thoroughly to ensure mixing and protein precipitation.
- Add water to induce phase separation.
- Centrifuge to pellet the protein and separate the aqueous and organic layers.
- Collect the upper organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used for lipid separation.
 - Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
 - Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

- Gradient: A linear gradient from 30% B to 100% B over a suitable time allows for the separation of different lipid classes.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in positive mode is commonly used for diacylglycerol analysis.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.
 - MRM Transitions: Specific precursor-to-product ion transitions for each target diacylglycerol and for 1,3-Dimyristin-d5 are monitored. For 1,3-Dimyristin-d5, the precursor ion would be its $[M+NH_4]^+$ adduct, and a characteristic product ion would be monitored.

Workflow for Lipidomics Analysis using 1,3-Dimyristin-d5



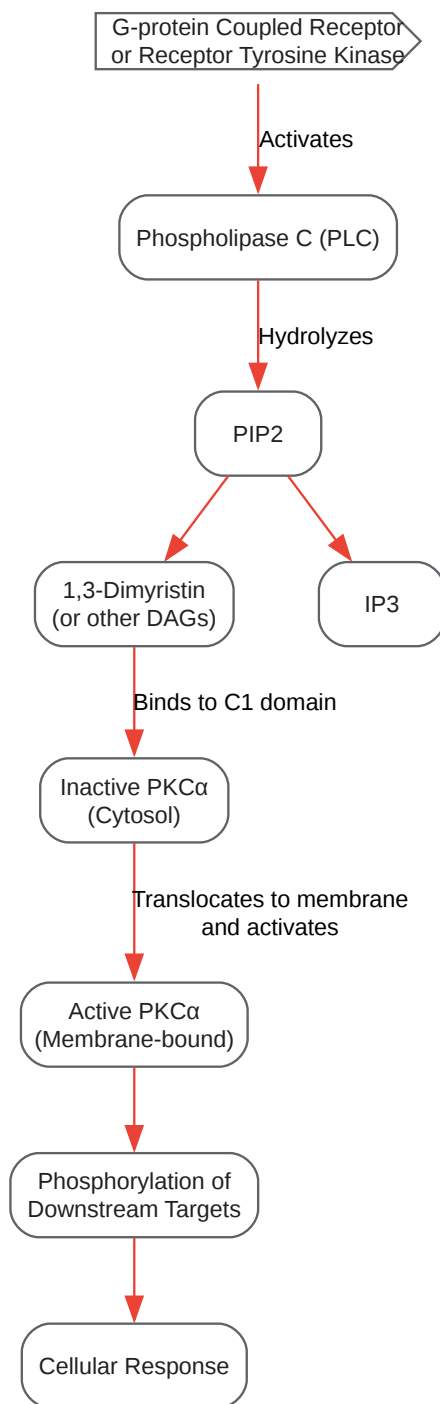
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A typical workflow for the quantification of diacylglycerols.

Role in Signaling Pathways: PKC α Activation

1,3-Dimyristin, the non-deuterated analog of 1,3-Dimyristin-d5, is known to be an activator of Protein Kinase C alpha (PKC α), a key enzyme in cellular signal transduction. Diacylglycerols are second messengers that are produced upon the hydrolysis of membrane phospholipids by phospholipase C (PLC). The binding of diacylglycerol to the C1 domain of PKC α induces a

conformational change that activates the kinase, leading to the phosphorylation of downstream target proteins and the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.

PKC α Activation by 1,3-Dimyristin[Click to download full resolution via product page](#)

The signaling pathway of PKC α activation by diacylglycerols.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1,3-Dimyristin-d5 is not readily available in public domains. However, based on the safety information for its non-deuterated analog and similar lipid compounds, 1,3-Dimyristin-d5 is not considered a hazardous substance. Standard laboratory safety practices should be followed.

- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- **Handling:** Avoid inhalation of dust if in solid form. Ensure good ventilation in the work area. Avoid contact with skin and eyes.
- **Storage:** Store at -20°C in a tightly sealed container to prevent degradation.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations. As a non-hazardous substance, it can typically be disposed of with regular chemical waste.

In conclusion, 1,3-Dimyristin-d5 is a valuable tool for researchers in the field of lipidomics and cell signaling. Its use as an internal standard enables accurate and precise quantification of diacylglycerols, while its role as a PKC α activator provides a means to study the intricacies of cellular signal transduction pathways. Adherence to proper handling and storage procedures will ensure the integrity and longevity of this important research chemical.

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References

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